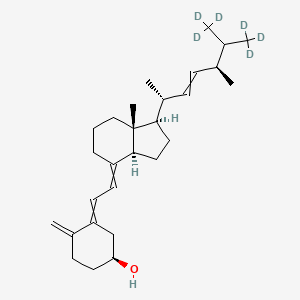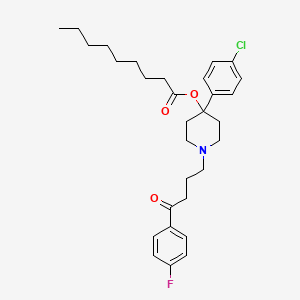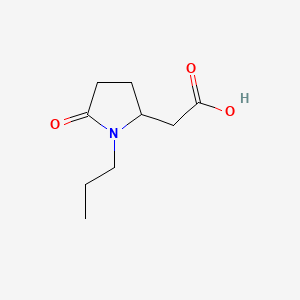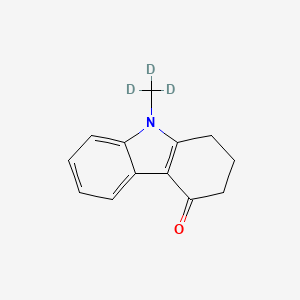![molecular formula C18H18O3 B584456 (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid CAS No. 1785759-59-2](/img/structure/B584456.png)
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further substituted with a propanoic acid moiety
Mechanism of Action
Target of Action
The primary target of rac-2’,4’-Dimethyl Ketoprofen, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), is believed to be the enzyme cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the synthesis of prostaglandins via the arachidonic acid pathway .
Mode of Action
The anti-inflammatory effects of rac-2’,4’-Dimethyl Ketoprofen are achieved through the inhibition of COX-2 . By inhibiting this enzyme, the compound prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, as prostaglandins are responsible for promoting these responses.
Pharmacokinetics
The pharmacokinetics of rac-2’,4’-Dimethyl Ketoprofen, like its parent compound ketoprofen, involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is absorbed and distributed throughout the body. It is metabolized primarily in the liver, and the metabolites are excreted in urine .
Result of Action
The molecular and cellular effects of rac-2’,4’-Dimethyl Ketoprofen’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and disrupting prostaglandin synthesis, the compound reduces the inflammatory response at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rac-2’,4’-Dimethyl Ketoprofen. For instance, the presence of the compound in wastewater and surface water is an emerging environmental issue . The compound can have a negative effect on non-target organisms in the environment .
Biochemical Analysis
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
rac-2’,4’-Dimethyl Ketoprofen is transported in the bloodstream mainly by serum albumin (SA) . The compound’s distribution within cells and tissues can be influenced by various factors, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2,4-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2,4-dimethylbenzoyl chloride.
Grignard Reaction: The 2,4-dimethylbenzoyl chloride is then reacted with phenylmagnesium bromide to form the corresponding tertiary alcohol.
Oxidation: The tertiary alcohol is oxidized to the corresponding ketone using an oxidizing agent such as chromium trioxide.
Esterification and Hydrolysis: The ketone is esterified with ethyl bromoacetate, followed by hydrolysis to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other materials.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar propanoic acid moiety.
Ketoprofen: Another NSAID with a benzoyl group attached to a phenyl ring.
Naproxen: An NSAID with a similar aromatic carboxylic acid structure.
Uniqueness
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid is unique due to its specific substitution pattern on the aromatic ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[3-(2,4-dimethylbenzoyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-11-7-8-16(12(2)9-11)17(19)15-6-4-5-14(10-15)13(3)18(20)21/h4-10,13H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFITRSZJZIQBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)




![4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate](/img/structure/B584390.png)

